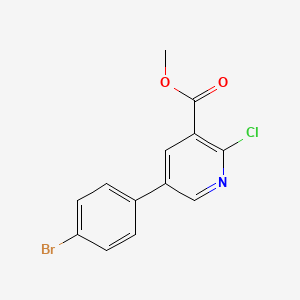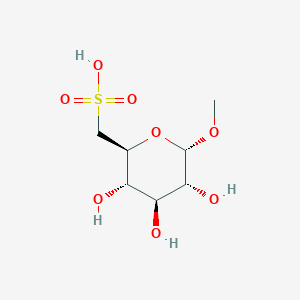
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate
Overview
Description
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate, also known as MCPC, is a versatile organic compound with a wide range of applications in the lab, from synthesis to biological research. MCPC has been used in a variety of scientific studies, and is gaining recognition for its potential to provide useful information in a number of fields.
Scientific Research Applications
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has been used in a variety of scientific studies, including the study of its effects on the nervous system. It has been found to be a potent agonist of the nicotinic acetylcholine receptor, and has been used to study the effects of nicotine on the brain. It has also been used to study the effects of nicotine on the cardiovascular system, as well as its effects on the immune system.
Mechanism of Action
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate acts as an agonist of the nicotinic acetylcholine receptor, which is found in the brain and other parts of the body. When the receptor is activated, it causes the release of neurotransmitters, which can affect the body in a variety of ways. In the brain, Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has been found to cause the release of dopamine, which can lead to increased alertness and focus. In the cardiovascular system, it has been found to cause vasodilation, which can lead to improved blood flow.
Biochemical and Physiological Effects
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has been found to have a number of biochemical and physiological effects. In the brain, it has been found to increase alertness and focus, as well as reduce anxiety and depression. In the cardiovascular system, it has been found to cause vasodilation, which can lead to improved blood flow. In the immune system, it has been found to reduce inflammation and improve the body’s ability to fight off infection.
Advantages and Limitations for Lab Experiments
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Another advantage is that it has a wide range of effects on the body, making it a useful tool for studying a variety of biological systems. One limitation is that it is a relatively new compound, so there is still much to be learned about its effects.
Future Directions
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has a number of potential future directions. One potential direction is to further study its effects on the nervous system, as well as its potential as a therapeutic agent for neurological disorders. Another potential direction is to explore its potential as a tool for studying the effects of nicotine on the body. Additionally, further research into its effects on the immune system could lead to new treatments for immune-related diseases. Finally, further study into its effects on the cardiovascular system could lead to new treatments for cardiovascular diseases.
Synthesis Methods
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate can be synthesized in a number of ways, including a reaction between 2-chloro-5-chlorophenylacetonitrile and nicotinic acid in the presence of a base. The reaction results in the formation of a compound with a molecular weight of 197.6 g/mol. The reaction is exothermic and is complete within a few minutes.
properties
IUPAC Name |
methyl 2-chloro-5-(2-chlorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)10-6-8(7-16-12(10)15)9-4-2-3-5-11(9)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTXHMXZSDZHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200194 | |
| Record name | Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate | |
CAS RN |
1229624-77-4 | |
| Record name | Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229624-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)







